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Compound of Interest

Compound Name: PF-562271 hydrochloride

Cat. No.: B15543820

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of PF-562271 hydrochloride, a potent ATP-

competitive inhibitor of Focal Adhesion Kinase (FAK), with other known FAK inhibitors. The

information presented is supported by experimental data to assist researchers in making

informed decisions for their studies.

Introduction to PF-562271 Hydrochloride
PF-562271 hydrochloride is a small molecule inhibitor targeting Focal Adhesion Kinase (FAK),

a non-receptor tyrosine kinase crucial for cell adhesion, migration, proliferation, and survival.[1]

Dysregulation of the FAK signaling pathway is implicated in the progression and metastasis of

various cancers, making it a significant therapeutic target.[1][2] PF-562271 acts as a reversible,

ATP-competitive inhibitor, binding to the ATP-binding pocket of FAK and preventing its catalytic

activity.[1][3] This action blocks the autophosphorylation of FAK at tyrosine 397 (Y397), a

critical step for the downstream signaling cascades that promote tumorigenic processes.[1]
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The efficacy of PF-562271 hydrochloride is benchmarked against other well-characterized

FAK inhibitors. The following table summarizes their in vitro potency, a key indicator of their

inhibitory activity, typically measured by the half-maximal inhibitory concentration (IC50) or the

inhibitor constant (Ki). Lower values denote greater potency.

Inhibitor FAK IC50/Ki Pyk2 IC50
Selectivity
(FAK vs. Pyk2)

Other Notable
Kinase
Inhibition
(<100-fold
selectivity)

PF-562271
1.5 nM (IC50)[3]

[4]

~14-15 nM

(IC50)[1]
~10-fold[1][4]

Some Cyclin-

Dependent

Kinases (CDKs)

[1][4]

Defactinib (VS-

6063)
0.6 nM (IC50)[1]

<0.6 nM (IC50)

[1]

Dual FAK/Pyk2

inhibitor[1]

9 other kinases

with IC50 < 1

µM[1]

GSK2256098 0.4 nM (Ki)[1] - Selective for FAK -

VS-4718 (PND-

1186)
1.5 nM (IC50)[5] -

Selective FAK

inhibitor[5]
-

TAE226 (NVP-

TAE226)
5.5 nM (IC50)[5] Modestly potent

~10- to 100-fold

less potent

against InsR,

IGF-1R, ALK, c-

Met[5]

InsR, IGF-1R,

ALK, c-Met

PF-431396 2 nM (IC50)[5] 11 nM (IC50)[5]
Dual FAK/Pyk2

inhibitor
-

Y15

1 µM (IC50) for

autophosphorylat

ion inhibition[6]

- - -
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Detailed methodologies for key experiments are provided below to facilitate the independent

validation of FAK inhibitor activity.

In Vitro Kinase Assay
This assay quantifies a compound's ability to directly inhibit the enzymatic activity of FAK in a

cell-free system.

Objective: To determine the IC50 value of a FAK inhibitor.

Protocol Outline:

Prepare a reaction mixture containing a suitable kinase buffer (e.g., 50 mM HEPES, 10 mM

MgCl2, 1 mM EGTA, 0.01% Tween, 2 mM DTT, pH 7.0), ATP, and a FAK substrate (e.g.,

poly(Glu, Tyr) 4:1).[3]

Dispense the test compound at a range of concentrations into the wells of a microplate.

Initiate the kinase reaction by adding purified recombinant FAK enzyme.

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60

minutes).[7][8]

Stop the reaction and measure the kinase activity. This can be achieved through various

detection methods, such as:

Luminescence-based: Detecting the amount of ADP produced using an assay like ADP-

Glo™.[7]

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): Monitoring the

phosphorylation of a substrate using a europium-labeled anti-phospho-peptide antibody.[3]

Cell-Based FAK Autophosphorylation Assay (Western
Blot)
This method assesses the inhibitor's effect on FAK activation within intact cells by measuring

the phosphorylation of FAK at Y397.
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Objective: To determine the cellular potency of a FAK inhibitor.

Protocol Outline:

Culture a suitable cancer cell line to 70-80% confluency.

Treat the cells with the FAK inhibitor at various concentrations for a specific duration.

Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein

phosphorylation.[8]

Determine the protein concentration of the cell lysates.

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose

membrane.[8]

Incubate the membrane with a primary antibody specific for phosphorylated FAK (pFAK

Y397).[8]

Wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-

conjugated secondary antibody.[8]

Detect the signal using a chemiluminescent substrate.[8]

To ensure equal protein loading, strip the membrane and re-probe with an antibody for total

FAK.[8]

Cell Migration Assay (Transwell Assay)
This assay evaluates the impact of FAK inhibitors on the migratory capacity of cancer cells.

Objective: To determine the effect of FAK inhibitors on cell migration.

Protocol Outline:

Coat the underside of a Transwell insert membrane (typically with 8 µm pores) with an

extracellular matrix protein like collagen.[9]
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Seed cancer cells, pre-treated with various concentrations of the FAK inhibitor or vehicle

control, into the upper chamber of the Transwell insert in a serum-free medium.[10]

Add a medium containing a chemoattractant (e.g., 10% fetal bovine serum) to the lower

chamber.[10]

Incubate the plate for a period that allows for cell migration (e.g., 12-48 hours).[10]

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

[10]

Fix and stain the migrated cells on the lower surface of the membrane with a stain such as

crystal violet.[9][10]

Count the number of migrated cells under a microscope or elute the stain and measure the

absorbance.[10]

Visualizing Key Processes
To better illustrate the concepts discussed, the following diagrams were generated using the

DOT language.
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Caption: FAK signaling pathway and the inhibitory action of PF-562271.
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Caption: A typical experimental workflow for validating a FAK inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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and industry.
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